(R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: is a chiral amine compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methoxybenzyl group and an amine group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a 4-methoxybenzyl halide and a base to facilitate the substitution.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to efficiently produce the pyrrolidine ring.
Automated Substitution Reactions: Employing automated systems to introduce the 4-methoxybenzyl group under controlled conditions.
Purification and Crystallization: Using advanced purification techniques such as recrystallization and chromatography to obtain high-purity dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amine group, converting it to a secondary or tertiary amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation Products: Aldehydes, acids, or ketones.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting neuronal communication and function.
Comparison with Similar Compounds
®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: can be compared with other similar compounds such as:
(S)-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
1-(4-Methoxybenzyl)pyrrolidin-3-amine: The non-chiral version, which lacks the specific stereochemistry.
1-(4-Methoxyphenyl)pyrrolidin-3-amine: A compound with a similar structure but different substituents on the aromatic ring.
The uniqueness of ®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride lies in its chiral nature, which can lead to specific interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
(3R)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIXSNQSIRYFR-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2CC[C@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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